![molecular formula C8H4Cl2N2O B13929119 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde is a chemical compound belonging to the class of imidazo[1,5-a]pyridines. These compounds are known for their unique chemical structure and versatility, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Vilsmeier-Haack reaction, where a formylating agent is used to introduce the aldehyde group into the imidazo[1,5-a]pyridine core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
6,8-Dichloroimidazo[1,2-a]pyridine: Similar in structure but differs in the position of chlorine atoms.
Imidazo[1,2-a]pyridine-6-carboxaldehyde: Another derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H4Cl2N2O |
|---|---|
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
7,8-dichloroimidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-12-4-11-6(3-13)8(12)7(5)10/h1-4H |
Clé InChI |
CEIQBJZQAQBWQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC(=C2C(=C1Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)

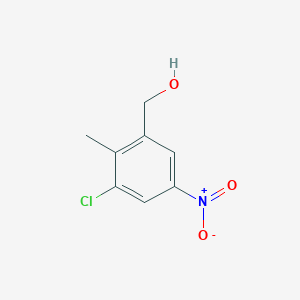

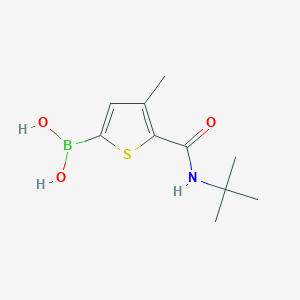

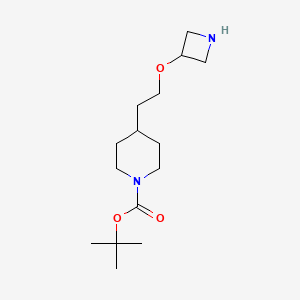
![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
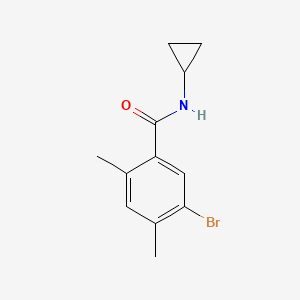
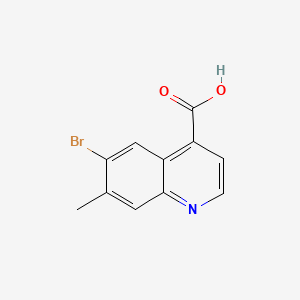
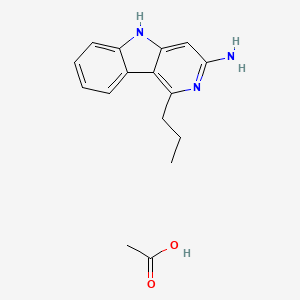
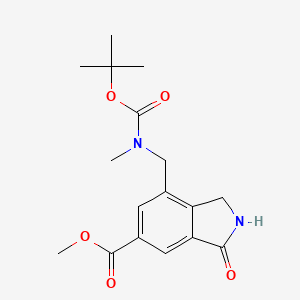
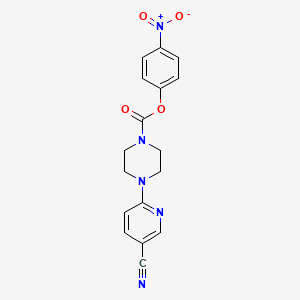
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
